"Tert-butyl 4-amino-3-methoxybenzoate" CAS number
"Tert-butyl 4-amino-3-methoxybenzoate" CAS number
An In-depth Technical Guide to Tert-butyl 4-amino-3-methoxybenzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, Tert-butyl 4-amino-3-methoxybenzoate. It delves into its core properties, synthesis, applications, and safe handling protocols, grounded in established scientific principles and practical laboratory insights.
Core Compound Identity and Significance
Tert-butyl 4-amino-3-methoxybenzoate, identified by the CAS Number 123330-92-7 , is a substituted benzoate ester that serves as a crucial building block in modern organic synthesis.[1][2][3][4] Its molecular architecture, featuring a trifecta of functional groups—an amine, a methoxy group, and a tert-butyl ester—renders it a versatile precursor for the construction of complex molecular frameworks, particularly within the pharmaceutical and agrochemical industries.
The strategic placement of these groups allows for selective chemical transformations. The amino group provides a nucleophilic site for amide bond formation, alkylation, or diazotization reactions. The methoxy group electronically influences the aromatic ring's reactivity, and the tert-butyl ester acts as a sterically hindered, base-stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This inherent functional diversity is the cornerstone of its utility.
Caption: 2D Structure of Tert-butyl 4-amino-3-methoxybenzoate.
Physicochemical and Spectroscopic Data
A precise understanding of a compound's physical properties is fundamental to its application in experimental design. The data below has been compiled from various chemical databases and suppliers.
| Property | Value | Reference(s) |
| CAS Number | 123330-92-7 | [1][2][4] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1][2] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | White to off-white solid or crystalline powder | [5][6] |
| Purity | Typically ≥95-98% | [1][3] |
| Monoisotopic Mass | 223.120843 g/mol | [4] |
| SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)OC | [1][7] |
| InChIKey | CCWIQTOOCXIQME-UHFFFAOYSA-N | [2][7] |
| Topological Polar Surface Area (TPSA) | 61.55 Ų | [1] |
| Predicted LogP | 2.23 | [1] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of Tert-butyl 4-amino-3-methoxybenzoate typically originates from 4-amino-3-methoxybenzoic acid. The key transformation is the esterification of the carboxylic acid, for which the introduction of the bulky tert-butyl group requires specific methodologies due to steric hindrance. Direct Fischer esterification is often inefficient.
A common and effective strategy involves the protection of the more reactive amino group, followed by esterification, and subsequent deprotection. However, a more direct approach is often preferred in industrial settings. One such method involves the transesterification from a more reactive ester or direct formation using a tert-butylating agent.
Caption: Generalized workflow for the synthesis of the title compound.
Exemplary Laboratory Protocol: Synthesis via Transesterification
This protocol describes a robust method for preparing the title compound. The choice of a non-nucleophilic base and an appropriate solvent is critical for achieving high yield by avoiding side reactions.
-
Reagents & Equipment :
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Methyl 4-amino-3-methoxybenzoate (1.0 eq)
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Sodium tert-butoxide (NaOtBu) (2.5 eq)[8]
-
Anhydrous Toluene (or THF)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for extraction and purification
-
-
Procedure :
-
Step 1: Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add sodium tert-butoxide.
-
Step 2: Addition of Solvent : Add anhydrous toluene to create a suspension. The use of an aprotic solvent like toluene prevents quenching of the strong base.
-
Step 3: Substrate Addition : Add the starting methyl ester to the stirred suspension. The reaction is typically conducted at room temperature.[8]
-
Step 4: Reaction Monitoring : Stir the mixture for 3-24 hours.[8] The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. The mechanism involves the nucleophilic attack of the tert-butoxide on the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate which then collapses to form the more sterically stable tert-butyl ester and sodium methoxide.
-
Step 5: Work-up : Upon completion, carefully quench the reaction by adding a dilute acid solution (e.g., 5% HCl) to neutralize the excess base.[8]
-
Step 6: Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.
-
Step 7: Purification : Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure Tert-butyl 4-amino-3-methoxybenzoate.[8]
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Core Applications in Drug Discovery
The true value of Tert-butyl 4-amino-3-methoxybenzoate lies in its role as an intermediate. Its structure is a scaffold that can be elaborated into more complex, biologically active molecules.
-
Scaffold for API Synthesis : The primary amino group is a key handle for introducing diversity. It readily undergoes acylation with various carboxylic acids or sulfonyl chlorides to generate libraries of amide or sulfonamide derivatives for structure-activity relationship (SAR) studies.[9]
-
Protecting Group Strategy : The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions, allowing chemists to perform extensive modifications on other parts of the molecule. The carboxylate can be unmasked later in the synthetic sequence under specific acidic conditions (e.g., trifluoroacetic acid), which is a common final step in the synthesis of an active pharmaceutical ingredient (API).
Caption: Role as an intermediate in a multi-step synthetic route.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification
The compound is classified with the following hazards:
-
Harmful if swallowed [10]
| GHS Hazard Statement | Description |
| H302 | Harmful if swallowed.[10] |
| H315 | Causes skin irritation.[6][11] |
| H319 | Causes serious eye irritation.[11] |
| H335 | May cause respiratory irritation.[6][10] |
Recommended Handling and PPE
-
Engineering Controls : Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE) :
-
Hygiene Measures : Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.
Storage and Disposal
-
Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up.[6][10] Recommended storage temperature is 4°C, protected from light.[1]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
Conclusion
Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) is a high-value chemical intermediate whose utility is defined by the strategic interplay of its functional groups. Its primary application as a modifiable scaffold in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.
References
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Chemsrc.com. (2025, February 5). tert-Butyl4-amino-3-methoxybenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]
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CompTox Chemicals Dashboard. (2025, October 15). tert-Butyl 4-amino-3-methoxybenzoate - Chemical Details. U.S. Environmental Protection Agency. Retrieved from [Link]
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CompTox Chemicals Dashboard. (2025, October 15). tert-Butyl 4-amino-3-methoxybenzoate Properties. U.S. Environmental Protection Agency. Retrieved from [Link]
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CompTox Chemicals Dashboard. (2025, October 15). tert-Butyl 4-amino-3-methoxybenzoate - Hazard. U.S. Environmental Protection Agency. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 4-methoxybenzoate. PubChem. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl 4-amino-3-methoxybenzoate (C12H17NO3). Retrieved from [Link]
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CompTox Chemicals Dashboard. (2025, October 15). tert-Butyl 4-amino-3-methoxybenzoate - Cancer. U.S. Environmental Protection Agency. Retrieved from [Link]
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CompTox Chemicals Dashboard. (2025, October 15). tert-Butyl 4-amino-3-methoxybenzoate - Publications - Abstract Sifter. U.S. Environmental Protection Agency. Retrieved from [Link]
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Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2409. Retrieved from [Link]
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Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
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